Calcium superoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calcium superoxide, also known as calcium dioxide, is an inorganic compound with the chemical formula CaO₂. It is a white or yellowish powder that is almost insoluble in water. This compound is known for its strong oxidizing properties and is used in various industrial and environmental applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium superoxide can be synthesized through the reaction of calcium hydroxide with hydrogen peroxide. The reaction is as follows: [ \text{Ca(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{CaO}_2 + 2\text{H}_2\text{O} ] In this method, calcium hydroxide is mixed with a dilute solution of hydrogen peroxide, resulting in the precipitation of calcium diperoxide octahydrate. Upon heating, the octahydrate dehydrates to form calcium diperoxide .

Industrial Production Methods

Industrial production of calcium diperoxide involves the controlled reaction of calcium hydroxide with hydrogen peroxide. The process is optimized to ensure high purity and stability of the final product. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to achieve the desired product quality .

Análisis De Reacciones Químicas

Reaction with Hydrogen Peroxide

One common method for synthesizing calcium superoxide involves reacting calcium hydroxide with hydrogen peroxide:

Ca OH 2+H2O2→Ca O2)2+2H2O

This reaction produces this compound along with water as a byproduct .

Reaction with Ozone

Another method involves treating calcium compounds like calcium oxide or calcium hydroxide with ozone:

CaO+O3→Ca O2)2

This reaction can occur under controlled conditions, typically at low temperatures to stabilize the superoxide formed .

Chemical Reactions Involving this compound

This compound exhibits several notable reactions, particularly in the presence of moisture or acids.

Decomposition

This compound can decompose under certain conditions, especially when heated:

2Ca O2)2→2CaO+4O2

This reaction releases oxygen gas and forms calcium oxide as a solid residue .

Reaction with Water

When this compound comes into contact with water, it undergoes hydrolysis, producing calcium hydroxide and oxygen:

Ca O2)2+2H2O→Ca OH 2+3O2

This reaction is significant in applications where controlled oxygen release is required, such as in chemical oxygen generators .

Acid-Base Reactions

This compound can also react with acids to form salts and release oxygen gas:

For example, when reacted with hydrochloric acid:

Ca O2)2+4HCl→CaCl2+2Cl2+3O2+4H2

This reaction showcases the ability of this compound to act as a strong oxidizing agent in acidic environments .

Table 2: Key Reactions of this compound

| Reaction Type | Reactants | Products |

|---|---|---|

| Decomposition | 2Ca O2)2 | 2CaO+4O2 |

| Hydrolysis | Ca O2)2+2H2O | Ca OH 2+3O2 |

| Acid-Base Reaction | Ca O2)2+4HCl | CaCl2+3O2+4H+ |

Aplicaciones Científicas De Investigación

Calcium superoxide has a wide range of scientific research applications across various fields:

Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.

Biology: this compound is used in bioremediation to enhance the degradation of organic pollutants in soil and water.

Industry: This compound is used in the treatment of wastewater, as a bleaching agent in the food industry, and in the production of rubber and polymers

Mecanismo De Acción

The mechanism of action of calcium diperoxide involves the generation of reactive oxygen species, such as hydrogen peroxide and oxygen gas, through hydrolysis and decomposition reactions. These reactive oxygen species can oxidize various organic and inorganic compounds, leading to their degradation or transformation. In biological systems, the reactive oxygen species generated by calcium diperoxide can induce oxidative stress in cells, leading to antimicrobial and anticancer effects .

Comparación Con Compuestos Similares

Calcium superoxide is similar to other peroxides, such as magnesium peroxide and sodium peroxide, in terms of its oxidizing properties and applications. it is unique in its ability to release oxygen slowly and steadily, making it particularly useful in applications requiring sustained oxygen release.

Similar Compounds

Magnesium peroxide (MgO₂): Used in environmental remediation and as an oxygen source.

Sodium peroxide (Na₂O₂): Used as a bleaching agent and in chemical synthesis.

Barium peroxide (BaO₂): Used in pyrotechnics and as a bleaching agent

This compound stands out due to its stability and controlled oxygen release, making it a valuable compound in various scientific and industrial applications.

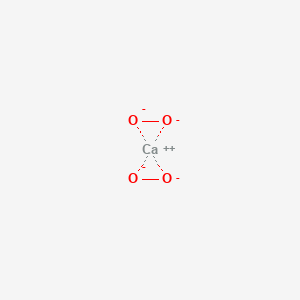

Propiedades

Número CAS |

12133-35-6 |

|---|---|

Fórmula molecular |

CaO4-2 |

Peso molecular |

104.08 g/mol |

Nombre IUPAC |

calcium;diperoxide |

InChI |

InChI=1S/Ca.2O2/c;2*1-2/q+2;2*-2 |

Clave InChI |

LPWVFICISAHLNX-UHFFFAOYSA-N |

SMILES |

[O-][O-].[O-][O-].[Ca+2] |

SMILES canónico |

[O-][O-].[O-][O-].[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.